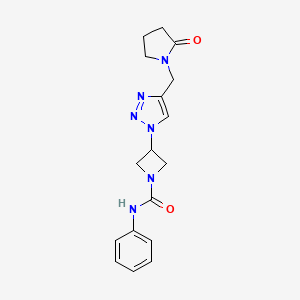

3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

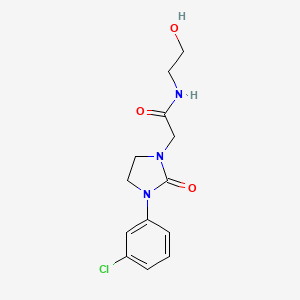

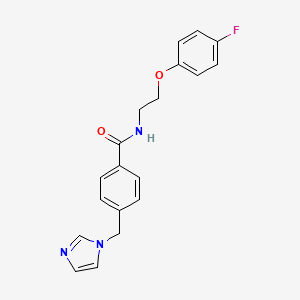

The compound appears to contain several functional groups, including a pyrrolidin-2-one, a 1,2,3-triazole, and an azetidine ring. Pyrrolidin-2-one is a five-membered lactam (a cyclic amide) that is a common structural motif in many natural products and pharmaceuticals . The 1,2,3-triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms, which is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and the orientations of any substituents. The pyrrolidin-2-one and 1,2,3-triazole rings are likely to contribute to the compound’s overall polarity and may influence its solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidin-2-one, 1,2,3-triazole, and azetidine rings. The pyrrolidin-2-one ring, for example, might undergo reactions at the carbonyl group or at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the polar pyrrolidin-2-one and 1,2,3-triazole rings might enhance its solubility in polar solvents .Applications De Recherche Scientifique

Cognitive Enhancement and Neuroprotection

Compound X shares structural similarities with piracetam, a well-known nootropic agent. Researchers have explored its potential as a cognitive enhancer and neuroprotective agent. Studies suggest that it may enhance memory, learning, and synaptic plasticity by modulating neurotransmitter systems .

Antibacterial and Antifungal Properties

In vitro evaluations have revealed that Compound X possesses antibacterial and antifungal activities. Its derivatives exhibit promising effects against various pathogens. Researchers continue to investigate its mechanism of action and potential clinical applications .

Anti-Inflammatory Effects

Compound X has shown anti-inflammatory properties in preclinical studies. It may inhibit pro-inflammatory cytokines and reduce oxidative stress. These findings open avenues for developing novel anti-inflammatory drugs .

Anticancer Potential

Researchers have explored Compound X as a potential anticancer agent. Its unique structure and interactions with cellular targets make it an interesting candidate for further investigation. Early studies indicate cytotoxic effects against certain cancer cell lines .

Analgesic Activity

Compound X exhibits analgesic properties, possibly through modulation of neurotransmitter receptors. It may be useful in managing pain, although more research is needed to establish its efficacy and safety .

Drug Delivery Systems

Due to its structural features, Compound X could serve as a scaffold for drug delivery systems. Researchers have explored its use in targeted drug delivery, especially for central nervous system disorders. Its stability and ability to cross the blood-brain barrier make it an attractive candidate .

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in medicinal chemistry, given the presence of the biologically relevant pyrrolidin-2-one and 1,2,3-triazole rings .

Propriétés

IUPAC Name |

3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-phenylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c24-16-7-4-8-21(16)9-14-10-23(20-19-14)15-11-22(12-15)17(25)18-13-5-2-1-3-6-13/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBJZRPNTFRJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)

![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)

![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)

![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)

![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)